2-Ethylhexylpalmitat

Übersicht

Beschreibung

Elfacos EHP is a biochemical.

Wissenschaftliche Forschungsanwendungen

Enzymatische Synthese

2-EHP wird durch den Veresterungsprozess hergestellt . Ein rotierender Festbettreaktor (RPB) wurde eingesetzt, um das Problem des Stofftransfers während der enzymatischen Reaktion zu lösen . Der RPB-Reaktor erhöhte die finale Ausbeute an 2-EHP und verkürzte die Reaktionszeit auf 1 Stunde . Das Enzym hat außerdem eine längere Lebensdauer im RPB-Reaktor .

Mikrowellen-gestützte Synthese

Mikrowellenbestrahlung wurde verwendet, um die Enzymaktivität zu verbessern und die Reaktionszeit für die Synthese von 2-EHP zu verkürzen . Die immobilisierte Lipase QLM unter Mikrowellen zeigte eine höhere Enzymaktivität, und die Umwandlung konnte in etwa 3,0 Stunden 99% erreichen .

Kosmetik

2-EHP wird in kosmetischen Formulierungen als Lösungsmittel, Trägermittel, Pigmentbenetzungsmittel, Duftstoff-Fixiermittel und Weichmacher verwendet . Sein Trocken-Gleit-Hautgefühl ist ähnlich wie bei einigen Silikon-Derivaten .

Lebensmittelindustrie

2-EHP wird in der Lebensmittelindustrie großflächig eingesetzt . Es verfügt über attraktive Eigenschaften wie gute chemische Stabilität, ausgezeichnete Mischbarkeit, geringe Volatilität, große Dehnbarkeit und den niedrigen Jodgehalt von Palmitinsäure .

Pharmazeutika

2-EHP wird auch in der pharmazeutischen Industrie eingesetzt . Seine Eigenschaften machen es zu einem wertvollen Bestandteil in verschiedenen pharmazeutischen Anwendungen .

Ölzusätze

2-EHP wird in Ölzusätzen verwendet . Seine chemische Stabilität und Mischbarkeit machen es zu einer guten Wahl für diese Anwendung .

Chemische Industrie

Neben den oben genannten Anwendungen wird 2-EHP auch in verschiedenen chemischen Industrien eingesetzt . Seine breite Palette an Eigenschaften macht es zu einem vielseitigen Bestandteil in vielen chemischen Prozessen .

Wirkmechanismus

Target of Action

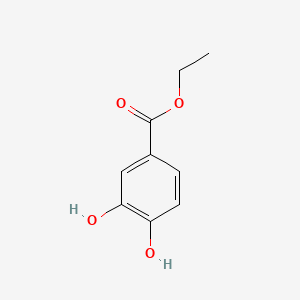

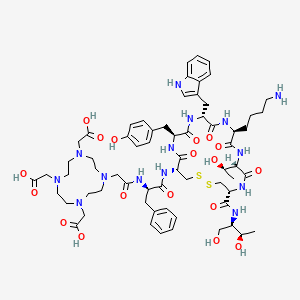

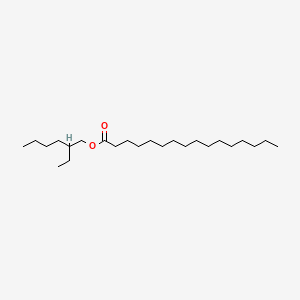

2-Ethylhexyl palmitate (2-EHP) is primarily targeted at the skin. It is a branched saturated fatty ester derived from ethylhexyl alcohol and palmitic acid . It is frequently utilized in cosmetic formulations due to its excellent miscibility, low volatility, large extensibility, and the low iodine value of palmitic acid .

Mode of Action

2-EHP acts as a solvent, carrying agent, pigment wetting agent, fragrance fixative, and emollient in cosmetic formulations . Its dry-slip skin feel is similar to some silicone derivatives . It provides a silky feel in various skin and hair care products .

Biochemical Pathways

The production of 2-EHP is typically achieved through esterification . The ester is synthesized by reacting palmitic acid and 2-ethylhexanol in the presence of an acid catalyst . In the enzymatic synthesis of 2-EHP, lipase is widely adopted as the catalyst due to its unique merits in hydrolysis, esterification, and transesterification reactions .

Pharmacokinetics

As an emollient, it forms a protective barrier over the skin, which might sometimes trap excess oil or dead skin cells .

Result of Action

2-EHP moisturizes the skin by preventing water loss, giving the skin a soft and smooth appearance . It is also known to provide a silky feel in various skin and hair care products .

Action Environment

The action of 2-EHP can be influenced by environmental factors. For instance, in the enzymatic synthesis of 2-EHP, the mass transfer is significantly influenced by the product accumulation due to 2-EHP’s high viscosity . Therefore, a well-ventilated environment is recommended when handling 2-EHP .

Biochemische Analyse

Biochemical Properties

2-Ethylhexyl palmitate is synthesized by reacting palmitic acid and 2-ethylhexanol in the presence of an acid catalyst

Cellular Effects

2-Ethylhexyl palmitate is used in cosmetic formulations as a solvent, carrying agent, pigment wetting agent, fragrance fixative, and emollient . It has a small molecular size, allowing it to penetrate the skin’s surface more easily . This means it can help to fill in fine lines and moisturize your skin from within, promoting a plumper, more youthful look . It can clog pores, so it’s not the best option for those with oily or blemish-prone skin .

Molecular Mechanism

It is known that the ester is synthesized by reacting palmitic acid and 2-ethylhexanol in the presence of an acid catalyst

Temporal Effects in Laboratory Settings

It is known that 2-Ethylhexyl palmitate is generally considered safe to use .

Eigenschaften

IUPAC Name |

2-ethylhexyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-21-24(25)26-22-23(6-3)20-8-5-2/h23H,4-22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAAOBGYWOUHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027958 | |

| Record name | 2-Ethylhexyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexadecanoic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

29806-73-3 | |

| Record name | Octyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29806-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elfacos EHP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029806733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHEXYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2865993309 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.